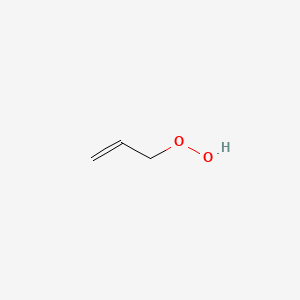

Hydroperoxide, 2-propenyl

Description

Hydroperoxide, 2-propenyl (C₃H₅OOH) is an organic hydroperoxide characterized by a reactive −OOH group attached to a 2-propenyl (allyl) moiety. Its synthesis is primarily mediated through transition metal-catalyzed autoxidation or photochemical reactions. For example, Mn(III) and ceric ammonium nitrate (CAN) have been shown to facilitate hydroperoxidation of 1,3-dicarbonyl compounds, forming stable hydroperoxide intermediates under aerobic conditions . Notably, Hasegawa’s work highlights the introduction of hydroperoxy groups at the active methylene position of 1,3-dicarbonyl compounds via dye-sensitized photoreactions with singlet oxygen, a method distinct from typical metal-catalyzed pathways .

Hydroperoxide, 2-propenyl exhibits moderate thermal and photochemical stability. However, in the presence of Mn(III) or CAN, it undergoes conversion to hydroxylated derivatives, emphasizing its redox sensitivity .

Properties

CAS No. |

6069-42-7 |

|---|---|

Molecular Formula |

C3H6O2 |

Molecular Weight |

74.08 g/mol |

IUPAC Name |

3-hydroperoxyprop-1-ene |

InChI |

InChI=1S/C3H6O2/c1-2-3-5-4/h2,4H,1,3H2 |

InChI Key |

LYPJURWUGVQBTD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroperoxide, 2-propenyl can be synthesized through the hydroperoxidation of allyl compounds. One common method involves the reaction of allyl alcohol with hydrogen peroxide in the presence of a catalyst such as tungstic acid or molybdenum compounds. The reaction is typically carried out under mild conditions, with temperatures ranging from 0°C to 25°C, and a slightly acidic to neutral pH.

Industrial Production Methods: In industrial settings, the production of hydroperoxide, 2-propenyl often involves the use of continuous flow reactors to ensure efficient mixing and control of reaction parameters. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired purity of the product.

Chemical Reactions Analysis

Types of Reactions: Hydroperoxide, 2-propenyl undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form epoxides or other oxygenated products.

Reduction: It can be reduced to allyl alcohol using reducing agents such as lithium aluminium hydride.

Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Catalysts such as titanium or vanadium compounds are often used.

Reduction: Lithium aluminium hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like phosphorus tribromide or thionyl chloride can be used for substitution reactions.

Major Products Formed:

Oxidation: Epoxides and other oxygenated derivatives.

Reduction: Allyl alcohol.

Substitution: Various substituted allyl compounds.

Scientific Research Applications

Hydroperoxide, 2-propenyl has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of epoxides and other valuable organic compounds.

Biology: It serves as a model compound for studying oxidative stress and its effects on biological systems.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive molecules.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hydroperoxide, 2-propenyl involves the generation of reactive oxygen species (ROS) through the cleavage of the O-O bond. These ROS can interact with various molecular targets, including lipids, proteins, and nucleic acids, leading to oxidative damage. The compound’s reactivity is primarily due to the presence of the hydroperoxy group, which can undergo homolytic or heterolytic cleavage to produce radicals or ions.

Comparison with Similar Compounds

Key Research Findings

- Synthetic Pathways: Hydroperoxide, 2-propenyl is uniquely stabilized in 1,3-dicarbonyl systems, enabling isolation despite the general instability of alkyl hydroperoxides .

- Redox Behavior: Its conversion to alcohols is metal-dependent, contrasting with spontaneous degradation observed in cumene hydroperoxide .

- Environmental Impact: Polyfunctional hydroperoxides like C97OOH dominate atmospheric samples, whereas Hydroperoxide, 2-propenyl remains niche in laboratory studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.